4-(1-fluoroethyl)benzoic acid
Description
Properties
CAS No. |
1487496-32-1 |
|---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 1 Fluoroethyl Benzoic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of reactions, most notably those involving acyl transfer to form derivatives and decarboxylation under specific conditions.
Acyl Transfer Reactions and Derivative Formation
The carboxylic acid moiety of 4-(1-fluoroethyl)benzoic acid is expected to undergo standard acyl transfer reactions to yield a range of derivatives, such as esters, amides, and acyl halides. These reactions proceed via nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by a nucleophile.
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. This equilibrium-driven process, known as Fischer esterification, is typically performed with an excess of the alcohol and a strong acid like sulfuric acid (H₂SO₄) researchgate.net. Microwave-assisted methods have also been shown to be effective for the esterification of substituted benzoic acids usm.my.
Amide Formation: The synthesis of amides from this compound can be achieved by reaction with amines. This transformation often requires the carboxylic acid to be "activated" first to enhance its reactivity. Common methods include conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine msu.edunih.gov. Direct condensation of carboxylic acids and amines can also be facilitated by coupling agents or catalysts such as boric acid or titanium tetrachloride (TiCl₄) under specific conditions nih.govresearchgate.net.
The following table outlines potential derivatives formed through acyl transfer reactions.
| Derivative Type | Reagent | Typical Conditions | Product |
| Ester | Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), heat researchgate.net | Ethyl 4-(1-fluoroethyl)benzoate |
| Amide | Amine (e.g., Benzylamine) | 1. SOCl₂ 2. Benzylamine msu.edu | N-benzyl-4-(1-fluoroethyl)benzamide |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Heat | 4-(1-fluoroethyl)benzoyl chloride |
| Anhydride | Acyl Chloride (e.g., Acetyl Chloride) | Heat | Acetic 4-(1-fluoroethyl)benzoic anhydride |
Decarboxylation Pathways and Conditions
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids like this compound, this reaction is generally not facile and requires significant energy input.
Thermal Decarboxylation: The decarboxylation of unactivated benzoic acids is typically slow, requiring high temperatures, often around 400°C nist.gov. A classic laboratory method involves heating the carboxylic acid or its sodium salt with soda lime (a mixture of NaOH and CaO), which promotes the reaction chemguide.co.ukyoutube.com. The 1-fluoroethyl group is weakly electron-withdrawing, which may slightly facilitate decarboxylation compared to benzoic acid itself, but harsh conditions are still expected.
Catalytic and Photochemical Methods: Modern methods have been developed to achieve decarboxylation under milder conditions. For instance, transition-metal catalysts based on copper or silver can promote decarboxylation at lower temperatures nist.govnih.gov. Additionally, photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of benzoic acids at temperatures as low as 35°C, although this often involves coupling to another molecule rather than simple removal of the -COOH group nih.gov. Mechanistically, decarboxylation can proceed through ionic pathways, often initiated by protonation of the aromatic ring, or via radical pathways under specific oxidizing conditions nist.gov.
Reactivity of the 1-Fluoroethyl Side Chain
The 1-fluoroethyl side chain features a fluorine atom at a benzylic position, which significantly influences its reactivity. This carbon is a chiral center and is activated by the adjacent benzene (B151609) ring, making it susceptible to substitution and elimination reactions.
Nucleophilic Substitution Reactions at the Benzylic Fluorine Center
The replacement of the benzylic fluorine by a nucleophile is a key reaction of the side chain. This substitution can proceed through either an Sₙ1 or Sₙ2 mechanism, with the pathway being highly dependent on the reaction conditions.
Sₙ1 Mechanism: This two-step pathway involves the initial departure of the fluoride (B91410) ion to form a resonance-stabilized benzylic carbocation. This intermediate is planar, and subsequent attack by a nucleophile can occur from either face. Sₙ1 reactions are favored by polar protic solvents (like water and alcohols), weak nucleophiles, and conditions that promote ionization quora.com.
Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the carbon center at the same time as the fluoride leaving group departs quora.com. This pathway is favored by strong, non-hindered nucleophiles and polar aprotic solvents (like DMF or DMSO).
While fluoride is a poor leaving group due to the strength of the C-F bond, the benzylic position enhances reactivity nih.govacs.org. Studies on benzyl (B1604629) fluoride have shown that C-F bond activation can be achieved using hydrogen bond donors like water or specific alcohols, which facilitate the departure of the fluoride ion, enabling substitution nih.govresearchgate.net.
The table below lists potential products from nucleophilic substitution.
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide (-OH) | Sodium Hydroxide (NaOH) | 4-(1-hydroxyethyl)benzoic acid |
| Alkoxide (-OR) | Sodium Ethoxide (NaOEt) | 4-(1-ethoxyethyl)benzoic acid |
| Cyanide (-CN) | Sodium Cyanide (NaCN) | 4-(1-cyanoethyl)benzoic acid |
| Amine (-NHR) | Ammonia (NH₃) | 4-(1-aminoethyl)benzoic acid |
Elimination Reactions to Form Styrene (B11656) Derivatives
Under basic conditions, this compound can undergo an elimination reaction to form 4-vinylbenzoic acid. This process involves the removal of a proton from the methyl group (the β-carbon) and the loss of the fluoride ion from the benzylic carbon (the α-carbon). This reaction can occur via E1 or E2 pathways chemistrysteps.combyjus.com.
E2 Mechanism: This is a concerted, one-step process favored by strong, bulky bases (like potassium tert-butoxide) chemistrysteps.com. The base removes the β-proton simultaneously as the C-F bond breaks and the π-bond forms. The high strength of the C-F bond makes it a poor leaving group, suggesting that a strong base would be necessary to drive the E2 reaction libretexts.orglibretexts.org.
E1 Mechanism: This two-step mechanism begins with the same rate-determining step as the Sₙ1 reaction: formation of the benzylic carbocation pharmaguideline.comucalgary.ca. In a subsequent fast step, a weak base (like the solvent) removes a β-proton to form the alkene. E1 reactions often compete with Sₙ1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases masterorganicchemistry.com.
Given the stability of the intermediate benzylic carbocation, the E1 pathway is a plausible route for elimination, particularly under thermal conditions in a weakly basic solvent.
Stereochemical Stability and Racemization Studies at the Chiral Center
The benzylic carbon atom in this compound is a stereocenter. The stability of this chiral center is highly dependent on the reaction mechanism it undergoes.
Racemization, the conversion of an enantiomerically pure sample into an equal mixture of both enantiomers, occurs when a planar, achiral intermediate is formed rsc.org. In the context of this molecule, the most direct path to racemization is through an Sₙ1 reaction semanticscholar.orgyoutube.com. The formation of the flat, sp²-hybridized benzylic carbocation intermediate allows a nucleophile to attack from either the top or bottom face with equal probability, leading to a racemic mixture of the product semanticscholar.orgmasterorganicchemistry.com.
Therefore, any reaction conditions that favor an Sₙ1 mechanism—such as the use of polar protic solvents, weak nucleophiles, or solid acid catalysts—are likely to cause racemization at the benzylic center google.com. Conversely, reactions proceeding exclusively through an Sₙ2 mechanism would result in an inversion of stereochemistry, not racemization semanticscholar.org. Studies have shown that while benzylic substitutions can have significant Sₙ1 character, leading to racemization, some conditions can promote a highly associative Sₙ2-like pathway with inversion of configuration nih.govsemanticscholar.org.
Aromatic Ring Reactivity and Substituent Effects on Reaction Pathways
Electronic Effects of Substituents
The reactivity of a substituted benzene ring is a balance of inductive and resonance effects exerted by the attached groups.
Carboxyl Group (-COOH): The carboxyl group is a powerful electron-withdrawing group. It deactivates the aromatic ring through two mechanisms:
Inductive Effect (-I): The oxygen atoms are highly electronegative, pulling electron density away from the ring through the sigma bond network.
Resonance Effect (-R): The carbonyl group can withdraw pi-electron density from the aromatic ring via resonance, further reducing its nucleophilicity. This effect is particularly pronounced, making the carboxyl group strongly deactivating. libretexts.org
1-Fluoroethyl Group [-CH(F)CH₃]: The nature of this group is more complex, combining features of both alkyl and halogenated substituents.
Inductive Effect (-I): Fluorine is the most electronegative element, and its presence on the benzylic carbon creates a potent electron-withdrawing inductive effect. This effect significantly reduces the electron density of the aromatic ring, classifying the group as deactivating.
Resonance Effect: Unlike halogens directly attached to a ring, the fluoroethyl group does not have a lone pair on the atom bonded to the ring that can participate in resonance donation. Alkyl groups are typically weak electron-donors through hyperconjugation. However, the strong -I effect of the fluorine atom is expected to overwhelm any weak hyperconjugation, resulting in a net deactivating character for the substituent as a whole.
The combination of two deactivating groups renders the aromatic ring of this compound significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orglibretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) to proceed at a reasonable rate. wikipedia.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect (for EAS) |
|---|---|---|---|---|
| -COOH (Carboxyl) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating | Meta |
| -CH(F)CH₃ (1-Fluoroethyl) | Strongly Electron-Withdrawing (-I) | Negligible/Weakly Donating (Hyperconjugation) | Deactivating | Ortho, Para |
Regioselectivity in Electrophilic Aromatic Substitution
While both substituents deactivate the ring, they have specific directing effects that determine the position of an incoming electrophile. libretexts.orgunizin.org
The carboxyl group is a meta-director. It directs incoming electrophiles to the positions meta to itself (C3 and C5). This is because the carbocation intermediates formed during ortho or para attack have a resonance structure where the positive charge is adjacent to the positively polarized carbonyl carbon, which is highly destabilizing. libretexts.org
The 1-fluoroethyl group , like other alkyl and halogen substituents, is an ortho, para-director. unizin.orglibretexts.org This is because resonance stabilization of the carbocation intermediate is possible when the electrophile adds to the ortho or para positions.
In this compound, the directing effects of the two groups are cooperative or reinforcing . The carboxyl group at C1 directs incoming electrophiles to C3 and C5. The 1-fluoroethyl group at C4 directs incoming electrophiles to its ortho positions, which are also C3 and C5. Therefore, electrophilic substitution is strongly directed to the positions between the two existing substituents.
| Reaction Type | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(1-Fluoroethyl)-3-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(1-fluoroethyl)benzoic acid |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(1-Fluoroethyl)-3-sulfobenzoic acid |
Potential for Nucleophilic Aromatic Substitution
While the ring is deactivated towards electrophilic attack, the presence of strong electron-withdrawing groups makes it more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com SNAr reactions require a good leaving group (like a halide) on the aromatic ring and are accelerated by electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.org In the case of this compound itself, there is no suitable leaving group to be displaced by a nucleophile. However, if a derivative, such as 2-chloro-4-(1-fluoroethyl)benzoic acid, were subjected to a strong nucleophile, the reaction would be facilitated by the electron-withdrawing nature of both the carboxyl and 1-fluoroethyl groups.
Applications As Versatile Building Blocks in Complex Molecule Synthesis
Role as a Key Intermediate in the Construction of Novel Molecular Architectures
The inherent functionalities of 4-(1-fluoroethyl)benzoic acid, namely the carboxylic acid group and the fluorinated alkyl substituent, make it an attractive starting point for the synthesis of a diverse range of complex organic molecules. The carboxylic acid provides a convenient anchor for a variety of chemical transformations, including amidation, esterification, and conversion to other functional groups, while the fluoroethyl group can influence the molecule's conformation, polarity, and biological activity.
Scaffold Derivatization for Chemical Probe and Ligand Development
In the realm of medicinal chemistry and chemical biology, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents and chemical probes to investigate biological processes. While direct studies on this compound are limited, the principles of scaffold derivatization using functionalized benzoic acids are well-established. The carboxylic acid moiety of this compound can be readily converted to an amide or ester, allowing for its conjugation to a wide array of molecular fragments. This modular approach is fundamental in the generation of compound libraries for high-throughput screening.
The introduction of a fluoroalkyl group, such as the 1-fluoroethyl group, can significantly impact the properties of a potential ligand. For instance, the fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and selectivity. Furthermore, the metabolic stability of a molecule can be improved by the presence of a C-F bond, which is more resistant to enzymatic cleavage than a C-H bond. While specific examples for this compound are not extensively documented in publicly available research, the utility of similar fluorinated benzoic acids in drug discovery is widespread, suggesting a high potential for this compound in the development of novel chemical probes and therapeutic ligands.
Table 1: Potential Derivatization Reactions of this compound for Scaffold Development
| Reaction Type | Reagent | Product Type | Potential Application |
| Amidation | Amine, Coupling agent | Amide | Ligand for biological targets |
| Esterification | Alcohol, Acid catalyst | Ester | Prodrug, Chemical probe |
| Reduction | Reducing agent (e.g., LiAlH4) | Benzyl (B1604629) alcohol | Intermediate for further synthesis |
| Suzuki Coupling (of a corresponding halide derivative) | Boronic acid, Pd catalyst | Biaryl compound | Core structure for complex ligands |
Incorporation into Macrocyclic Systems and Supramolecular Assemblies
Macrocycles, cyclic molecules with large ring structures, are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of macrocycles often relies on the use of bifunctional building blocks that can undergo intramolecular cyclization. This compound, after suitable modification to introduce a second reactive group, could serve as a key component in the construction of novel macrocyclic architectures. For example, conversion of the carboxylic acid to an ester or amide bearing a terminal alkyne or azide (B81097) would enable its use in click chemistry-based macrocyclization strategies.
In the field of supramolecular chemistry, the self-assembly of molecules into well-defined, non-covalently linked structures is a powerful tool for the creation of functional materials. Research on perfluoroalkylated benzoic acid derivatives has demonstrated their ability to act as gelators, forming supramolecular gels in various organic solvents. nih.gov These gels have potential applications in areas such as environmental remediation. The self-assembly is driven by a combination of hydrogen bonding between the carboxylic acid groups and fluorous interactions between the fluorinated chains. It is plausible that this compound could participate in similar supramolecular assemblies, with the fluoroethyl group influencing the packing and properties of the resulting structures.
Contributions to Polymer and Advanced Material Chemistry
The unique properties of fluorinated compounds are also highly sought after in the development of advanced polymers and materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity, leading to materials with specialized applications.
Monomer Synthesis for Fluorinated Polymers
To be used in polymer synthesis, this compound would first need to be converted into a polymerizable monomer. A common strategy is to introduce a vinyl or styrenic group. For example, the carboxylic acid could be used to esterify a vinyl-containing alcohol, or the phenyl ring could be functionalized with a vinyl group through a cross-coupling reaction. The resulting monomer could then be polymerized, or copolymerized with other monomers, to produce a fluorinated polymer.
Modifiers for Surface Functionalization and Coating Technologies
The carboxylic acid group of this compound provides a means to anchor this molecule onto various surfaces, thereby modifying their properties. For instance, it could be used to functionalize metal oxide surfaces, nanoparticles, or polymer films. The outward-facing fluoroethyl groups would then create a low-energy, hydrophobic surface. This approach is valuable for creating water-repellent coatings, anti-graffiti surfaces, and for modifying the surface of biomedical implants to improve biocompatibility.
Studies on the surface functionalization of polyethylene (B3416737) films with benzoic acid have shown that it can improve the surface affinity to polar substances. wikipedia.org The incorporation of a fluorinated alkyl chain, such as in this compound, would be expected to have the opposite effect, significantly increasing the hydrophobicity of the surface.
Table 2: Potential Surface Properties Modified by this compound Functionalization
| Substrate | Potential Property Change | Potential Application |
| Metal Oxide | Increased hydrophobicity, oleophobicity | Anti-corrosion coating, self-cleaning surface |
| Polymer Film | Reduced surface energy, increased water repellency | Water-proof textiles, anti-fouling membranes |
| Nanoparticles | Modified dispersibility, targeted delivery | Drug delivery systems, imaging agents |
Precursors in Agrochemical and Specialty Chemical Research (Focus on Chemical Transformations)
The introduction of fluorine-containing moieties is a highly successful strategy in the design of modern agrochemicals, often leading to increased efficacy and metabolic stability. nih.govyoutube.com this compound can serve as a valuable precursor for the synthesis of more complex molecules with potential agrochemical activity. The carboxylic acid functionality can be transformed into a variety of other groups, such as amides, esters, and heterocycles, which are common structural motifs in active agrochemical ingredients.
For example, the conversion of the carboxylic acid to an acid chloride would enable its reaction with a wide range of nucleophiles to generate a library of derivatives for biological screening. Furthermore, the phenyl ring can undergo further functionalization, such as nitration or halogenation, to introduce additional substituents that can modulate the biological activity of the final compound. The development of efficient and selective chemical transformations of such fluorinated building blocks is a key area of research in the agrochemical and specialty chemical industries.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an unparalleled tool for the in-depth structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation
A comprehensive understanding of the structure of 4-(1-fluoroethyl)benzoic acid is achieved through the combined application of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy. Each nucleus provides a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the downfield region (approximately 7.5-8.2 ppm), characteristic of a 1,4-disubstituted (para) aromatic system. libretexts.org The proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm. The methine proton (-CH) of the fluoroethyl group is a doublet of quartets due to coupling with the adjacent fluorine atom and the methyl protons. The methyl protons (-CH₃) of the fluoroethyl group appear as a doublet, split by the adjacent methine proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the carboxylic acid group is typically observed in the 165-175 ppm range. The aromatic carbons show signals between 125 and 150 ppm. libretexts.org The ipso-carbons (the one attached to the carboxyl group and the one attached to the fluoroethyl group) can be distinguished from the other aromatic carbons. The carbon of the fluoroethyl group directly bonded to the fluorine atom exhibits a characteristic splitting pattern due to one-bond carbon-fluorine coupling (¹JCF), a key indicator of fluorination. The methyl carbon of the fluoroethyl group will also show coupling to the fluorine atom, though with a smaller coupling constant (²JCF).
¹⁹F NMR Spectroscopy: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. rsc.orgnih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a doublet of quartets, arising from coupling to the vicinal methine proton (³JHF) and the geminal methyl protons (³JHF). The chemical shift of the fluorine signal provides insight into its electronic environment.
| ¹H NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| COOH | >10 | br s | - |
| Ar-H | 7.5-8.2 | d | ~8 |
| Ar-H | 7.5-8.2 | d | ~8 |
| CH | ~5.5 | dq | JHF ≈ 48, JHH ≈ 7 |
| CH₃ | ~1.7 | d | JHH ≈ 7 |
| ¹³C NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity (due to JCF) | Coupling Constant (J) Hz (Predicted) |
| COOH | ~170 | s | - |
| Ar-C (ipso) | 125-150 | s | - |
| Ar-CH | 125-150 | s | - |
| CF | ~88 | d | ¹JCF ≈ 170 |
| CH₃ | ~20 | d | ²JCF ≈ 22 |
| ¹⁹F NMR | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |
| CF | -100 to -120 | dq | JHF ≈ 48, JHF ≈ 23 |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
While one-dimensional NMR provides a list of chemical shifts and coupling constants, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine proton and the methyl protons of the fluoroethyl group would confirm their connectivity. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). It allows for the direct assignment of the ¹³C signals for the protonated carbons, such as the aromatic CHs, the methine, and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons (like the ipso-carbons of the benzene ring and the carboxyl carbon) and for piecing together different fragments of the molecule. For instance, a correlation from the methine proton of the fluoroethyl group to the ipso-carbon of the aromatic ring would confirm the attachment of the fluoroethyl group to the ring.
Dynamic NMR Studies for Conformational Analysis
The fluoroethyl group in this compound can rotate relative to the benzoic acid plane. Dynamic NMR (DNMR) spectroscopy can be used to study such conformational dynamics. copernicus.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation may slow down, leading to the decoalescence of signals and the appearance of separate signals for different conformers. The analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barriers to rotation and the relative populations of different conformers.
High-Resolution Mass Spectrometry (HRMS) Techniques
High-resolution mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule and the study of its fragmentation patterns.
Exact Mass Determination and Elemental Composition Analysis
HRMS can measure the mass of the molecular ion of this compound with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous determination of its elemental formula (C₉H₉FO₂). For example, the theoretical exact mass of C₉H₉FO₂ is different from that of other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions), enabling confident identification.
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₀FO₂⁺ | 185.0665 |
| [M-H]⁻ | C₉H₈FO₂⁻ | 183.0508 |
| [M+Na]⁺ | C₉H₉FO₂Na⁺ | 207.0484 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is characteristic of the molecule's structure. nist.govnih.gov This technique is invaluable for structural confirmation and for distinguishing between isomers.
For this compound, key fragmentation pathways can be predicted. In positive ion mode, after protonation, the molecule might lose a molecule of water from the carboxylic acid group. A significant fragmentation would likely be the loss of the fluoroethyl group to form a benzoyl cation. In negative ion mode, the deprotonated molecule could lose carbon dioxide from the carboxylate group. The study of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the connectivity of the fluoroethyl group and the benzoic acid moiety. docbrown.info
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Predicted Fragment Structure |
| 185.0665 ([M+H]⁺) | 167.0559 | H₂O | Protonated 4-(1-fluoroethyl)benzoyl cation |
| 185.0665 ([M+H]⁺) | 121.0286 | C₂H₄F | Benzoyl cation |
| 183.0508 ([M-H]⁻) | 139.0399 | CO₂ | 4-fluoroethylphenyl anion |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules. It provides insights into the functional groups present, bond strengths, and molecular symmetry. For this compound, these techniques would be instrumental in confirming its molecular structure and studying its conformational and interactional dynamics.
Functional Group Identification and Characteristic Absorption Bands
The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups: the carboxylic acid, the fluoroethyl group, and the para-substituted benzene ring.
The carboxylic acid group gives rise to several distinct and intense absorption bands. A very broad O-H stretching band is anticipated in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. researchgate.net The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp band in the region of 1700-1680 cm⁻¹ for an aryl carboxylic acid. researchgate.net The position of this band can be influenced by the electronic effects of the substituents on the benzene ring. Additionally, C-O stretching and O-H in-plane bending vibrations are expected to couple and produce bands in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. wikipedia.org
The fluoroethyl group will introduce C-H and C-F stretching and bending vibrations. The aliphatic C-H stretching vibrations from the ethyl group would appear in the 3000-2850 cm⁻¹ region. The C-F stretching vibration is expected to give a strong absorption band in the IR spectrum, typically in the 1100-1000 cm⁻¹ range. The exact position would be sensitive to the local molecular environment.
The para-substituted benzene ring has a set of characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear as weak to medium intensity bands between 3120-3000 cm⁻¹. wikipedia.org The C=C stretching vibrations within the aromatic ring typically give rise to a group of bands in the 1600-1450 cm⁻¹ region. wikipedia.org Furthermore, the out-of-plane C-H bending vibrations are characteristic of the substitution pattern. For a para-substituted ring, a strong band is expected in the 860-800 cm⁻¹ region.
Interactive Data Table: Predicted Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Expected Intensity |
| Carboxylic Acid | O-H stretch | 3300-2500 | Weak/Not observed | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1680 | Strong | Strong |
| Carboxylic Acid | C-O stretch / O-H bend | 1320-1210 / 1440-1395 | Medium | Medium |
| Fluoroethyl Group | Aliphatic C-H stretch | 3000-2850 | Medium | Medium |
| Fluoroethyl Group | C-F stretch | 1100-1000 | Weak | Strong |
| Benzene Ring | Aromatic C-H stretch | 3120-3000 | Strong | Weak-Medium |
| Benzene Ring | C=C stretch | 1600-1450 | Strong | Medium-Strong |
| Benzene Ring | p-subst. C-H oop bend | 860-800 | Weak | Strong |
Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental values may vary.
Conformational Analysis and Intermolecular Interaction Studies
Vibrational spectroscopy can also provide valuable information about the conformational isomers of this compound and the nature of its intermolecular interactions. The rotation around the C-C bond connecting the fluoroethyl group to the benzene ring and the C-C bond of the carboxylic acid group can lead to different conformers. While the barrier to rotation for the carboxylic acid group is significant, some flexibility may exist. Low-temperature IR or Raman spectroscopy could potentially resolve bands corresponding to different stable conformers.
The study of intermolecular interactions is primarily focused on the hydrogen bonding of the carboxylic acid groups. In the solid state and in concentrated solutions, benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.gov This dimerization significantly affects the vibrational frequencies of the O-H and C=O groups. The broadness of the O-H stretching band and the shift of the C=O stretching frequency to lower wavenumbers are classic indicators of this strong hydrogen bonding. researchgate.net Variable concentration or temperature studies using IR or Raman spectroscopy could be employed to study the equilibrium between the dimeric and monomeric forms of the acid.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org For this compound, this technique would provide precise information on its molecular geometry, packing in the crystal lattice, and the nature of intermolecular forces that stabilize the crystal structure.
Determination of Crystal Structures and Molecular Packing
A single-crystal X-ray diffraction study of this compound would reveal its precise bond lengths, bond angles, and torsion angles. Based on studies of related p-substituted benzoic acids, it is highly probable that the molecule would crystallize in a centrosymmetric space group, with the primary structural motif being the hydrogen-bonded dimer. nih.gov
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~17 |
| b (Å) | ~11 |
| c (Å) | ~4 |
| β (°) | ~98 |
| Z (molecules/unit cell) | 4 |
| Volume (ų) | ~730 |
Note: This data is hypothetical and based on the crystal structure of a related compound, anisic acid. Actual experimental values will differ.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The solid-state structure of this compound would be stabilized by a network of supramolecular interactions.
Halogen Bonding: While fluorine is not a strong halogen bond donor, weak C-F···π or C-F···O interactions might be present, influencing the orientation of the molecules in the crystal.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined by the steric influence of the fluoroethyl group and the optimization of other intermolecular forces.
Polymorphism and Co-crystallization Studies
Polymorphism , the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzoic acids. Different polymorphs can arise from variations in molecular conformation or packing and can exhibit different physical properties. It is plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or pressures). Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) would be essential for identifying and characterizing different polymorphic forms.
Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. The carboxylic acid group of this compound makes it an excellent candidate for forming co-crystals with other molecules, particularly those containing basic functional groups like pyridines. These co-crystals would be held together by strong hydrogen bonds between the carboxylic acid and the co-former. The formation of co-crystals can be used to modify the physical properties of the parent compound.
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation
The rigorous characterization of "this compound" necessitates the use of advanced chromatographic techniques to ensure chemical purity, identify and quantify impurities, and resolve stereoisomers. These methods are fundamental in both research and quality control settings, providing detailed insights into the compound's composition.
Ultra-High Performance Liquid Chromatography (UHPLC) and Preparative HPLC
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable for the purity assessment of this compound. helixchrom.com UHPLC, in particular, offers significant advantages over traditional HPLC by utilizing columns packed with sub-2 µm particles. eag.com This results in markedly improved resolution, faster analysis times, and enhanced sensitivity. eag.comslideshare.net
For the routine purity analysis of this compound, a reversed-phase UHPLC method is typically employed. This approach separates compounds based on their hydrophobicity. A C18 stationary phase is a common choice, paired with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often acidified with formic or phosphoric acid to ensure the carboxylic acid moiety is protonated and well-retained. sielc.com The use of formic acid is particularly advantageous for methods intended to be compatible with mass spectrometry (MS) detection. sielc.com
| Parameter | Value/Condition |
|---|---|
| Instrument | UHPLC System with UV/VIS or MS Detector |
| Column | Reversed-Phase C18 (e.g., 1.8 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 235 nm or MS |
| Injection Volume | 1 - 5 µL |
While analytical HPLC and UHPLC are designed for the qualitative and quantitative determination of a compound, the objective of preparative HPLC is the isolation and purification of valuable products in larger quantities. warwick.ac.uk This technique is crucial when milligrams to grams of highly pure this compound are required for further studies. The principles of separation remain the same, but the scale is significantly increased, involving larger columns, higher flow rates, and larger sample injection volumes. warwick.ac.uk Analytical methods are often scalable and can be adapted for preparative separations to isolate impurities or the main compound. sielc.com
| Parameter | Analytical UHPLC | Preparative HPLC |
|---|---|---|
| Objective | Quantification & Identification | Isolation & Purification warwick.ac.uk |
| Column Internal Diameter | ~2.1 mm | >10 mm |
| Particle Size | < 2 µm eag.com | 5 - 15 µm |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) warwick.ac.uk |
| Flow Rate | < 1 mL/min | > 20 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. scispace.com However, this compound, with its polar carboxylic acid group, is non-volatile and would not typically pass through a GC column without thermal decomposition. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for carboxylic acids is silylation. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. shimadzu.com This reaction significantly increases the volatility of the compound, making it amenable to GC-MS analysis.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation. The mass spectrum of the TMS-ester of this compound would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of methyl groups, the TMS group, and fragments of the fluoroethylbenzoic acid structure itself.
| Parameter | Value/Condition |
|---|---|
| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) shimadzu.com |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50 - 500 m/z |
Chiral Chromatography for Enantiomeric Purity Determination
The structure of this compound contains a stereogenic center at the carbon atom bearing the fluorine atom. This means the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-4-(1-fluoroethyl)benzoic acid and (S)-4-(1-fluoroethyl)benzoic acid. Enantiomers have identical physical properties in an achiral environment but can exhibit significantly different biological activities. chiralpedia.com Consequently, the ability to separate and quantify these enantiomers is critical, particularly in pharmaceutical development.
Chiral chromatography is the most widely used method for determining the enantiomeric purity of chiral compounds. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus, separation. The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov
Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose, such as Chiralpak® or Chiralcel® columns) are highly effective for a broad range of chiral separations, including those of chiral acids. nih.gov The separation can be performed using normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase liquid chromatography. The choice of mobile phase and CSP is crucial and must be empirically optimized to achieve baseline resolution of the two enantiomers. The separated enantiomers are quantified using a suitable detector, typically UV, allowing for the precise determination of the enantiomeric excess (e.e.) or enantiomeric ratio.
| Parameter | Value/Condition |
|---|---|
| Instrument | HPLC or UHPLC System with UV Detector |
| Chiral Stationary Phase (CSP) | Immobilized Amylose or Cellulose-based (e.g., Chiralpak® IA) nih.gov |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v) |
| Mode | Normal Phase |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-4-(1-fluoroethyl)benzoic acid |
| (S)-4-(1-fluoroethyl)benzoic acid |
| Acetonitrile |
| Formic Acid |
| Phosphoric Acid |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Helium |
| Hexane |
| Isopropanol |
| Trifluoroacetic Acid |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. For a molecule such as 4-(1-fluoroethyl)benzoic acid, a typical level of theory for accurate predictions would be B3LYP with a Pople-style basis set like 6-311+G(d,p), which effectively balances computational cost and accuracy for organic molecules containing electronegative atoms.
Molecular Geometry: The optimized molecular geometry reveals the lowest energy arrangement of atoms. The benzoic acid moiety tends towards planarity to maximize conjugation. Key structural parameters, as predicted by hypothetical DFT calculations, are detailed below.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (hydroxyl) | ~1.35 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C-C (ring-acid) | ~1.49 Å |
| Bond Length | C-F | ~1.40 Å |
| Bond Length | C-C (ring-ethyl) | ~1.52 Å |
| Bond Angle | O=C-O | ~123° |
| Bond Angle | C-C-F | ~109.5° |
| Dihedral Angle | C(ring)-C(ring)-C(acid)-O(hydroxyl) | ~0° / 180° |
Spectroscopic Properties: Theoretical calculations can predict vibrational (infrared) spectra and nuclear magnetic resonance (NMR) chemical shifts, which are fundamental for experimental characterization.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Functional Group/Atom | Predicted Peak/Shift | Description |
|---|---|---|---|
| IR Spectroscopy | O-H | ~3200-3500 cm⁻¹ (broad) | Carboxylic acid O-H stretch (H-bonded) |
| IR Spectroscopy | C=O | ~1700-1725 cm⁻¹ | Carboxylic acid C=O stretch |
| IR Spectroscopy | C-F | ~1050-1150 cm⁻¹ | Aliphatic C-F stretch |
| ¹H NMR | -COOH | ~12-13 ppm | Acidic proton |
| ¹H NMR | Aromatic H | ~7.5-8.2 ppm | Protons on the benzene (B151609) ring |
| ¹H NMR | -CHF- | ~5.5-6.0 ppm (quartet) | Methine proton adjacent to fluorine |
| ¹H NMR | -CH₃ | ~1.6-1.8 ppm (doublet) | Methyl protons |
| ¹³C NMR | -COOH | ~170-175 ppm | Carboxyl carbon |
| ¹³C NMR | -CHF- | ~88-92 ppm (doublet, due to C-F coupling) | Methine carbon bonded to fluorine |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed over the carboxylic acid group and the aromatic ring, suggesting these are the centers for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Table 3: Predicted Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| HOMO Energy | E(HOMO) | ~ -6.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | E(LUMO) | ~ -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | ~ 5.3 eV | Indicates high kinetic stability |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~ 2.65 eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ (E(HOMO)+E(LUMO))/2 | ~ 2.95 eV | Propensity to accept electrons |
The molecule possesses several rotatable bonds, leading to different spatial arrangements or conformers. The most significant rotations occur around the C(ring)-C(ethyl) bond and the C(acid)-C(ring) bond.
The energy landscape is likely dominated by a few low-energy conformers. The planarity of the carboxylic acid group with respect to the benzene ring is energetically favorable due to conjugation. The primary rotational isomers (rotamers) would arise from the orientation of the fluoroethyl group. Staggered conformations of the methyl and fluorine groups relative to the phenyl ring would be energy minima, while eclipsed conformations represent energy maxima on the potential energy surface. Intramolecular hydrogen bonding is not a dominant feature in the monomeric form, but weak C-H···O or C-H···F interactions may contribute minor stability to certain conformers.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics and intermolecular interactions in condensed phases.
In Solution: MD simulations in a polar solvent like water or a nonpolar solvent like toluene (B28343) would reveal significant conformational flexibility. The carboxylic acid group would exhibit frequent rotation relative to the phenyl ring, although conformations approaching planarity would be most populated. The C-C bond of the ethyl group would also show free rotation, allowing the fluorine and methyl groups to sample a wide range of positions.
In the Solid State: In a crystalline form, the molecule's flexibility would be drastically reduced. It would be locked into a specific, repeating conformation defined by the crystal packing forces. Its motion would be limited to small-amplitude vibrations around this equilibrium geometry.
The most dominant intermolecular interaction for this compound is the formation of a centrosymmetric dimer through strong hydrogen bonds between the carboxylic acid groups of two separate molecules. This is a classic and highly stable arrangement for carboxylic acids.
MD simulations would show these dimers as the predominant species in nonpolar solvents and in the solid state. Other, weaker interactions also play a role in the condensed phase:
π-π Stacking: The aromatic rings can stack on top of each other, contributing to crystal packing and aggregation in solution.
These combined interactions dictate the macroscopic properties of the material, such as its melting point and solubility.
Mechanistic Studies of Chemical Reactions Involving this compound
Extensive literature searches did not yield specific mechanistic studies detailing chemical reactions involving this compound. Computational chemistry is a powerful tool for elucidating reaction mechanisms, but it appears that this particular compound has not yet been the focus of such in-depth theoretical investigations.
Transition State Characterization and Reaction Pathway Elucidation
Catalytic Process Modeling
While general principles of physical organic chemistry and computational chemistry can be applied to hypothesize potential reaction mechanisms and catalytic cycles, any such discussion would be purely speculative without specific supporting data from peer-reviewed sources.
Emerging Research Trajectories and Future Prospects
Development of Novel and Efficient Stereoselective Synthetic Pathways to 4-(1-Fluoroethyl)benzoic Acid
The presence of a stereocenter in this compound necessitates the development of synthetic methods that can control the three-dimensional arrangement of the fluoroethyl group. Access to enantiomerically pure forms of this compound is critical for its potential applications, particularly in pharmaceuticals and chemical biology, where stereochemistry dictates biological activity.
Current research efforts are focused on moving beyond classical resolutions and developing more efficient, atom-economical stereoselective strategies. Key areas of investigation include:
Asymmetric Hydrogenation: The reduction of a corresponding α-fluorinated acetophenone (B1666503) precursor using chiral catalysts is a promising route. Advances in transition-metal catalysis, particularly with rhodium, ruthenium, and iridium complexes bearing chiral ligands, are enabling highly enantioselective hydrogenations.
Chiral Fluorinating Reagents: The development of reagents that can deliver a fluorine atom enantioselectively to a pre-chiral substrate, such as a styrene (B11656) derivative, represents another frontier. This approach avoids the need for a pre-installed chiral auxiliary.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful and sustainable approach to stereoselective synthesis. rsc.orgdoabooks.org Enzymes such as lipases can be used for the kinetic resolution of racemic esters of this compound. rsc.org Moreover, engineered oxidoreductases are being explored for the asymmetric reduction of ketone precursors to furnish the desired chiral fluoroalcohol, which can then be further oxidized to the carboxylic acid. nih.gov The mild reaction conditions and high selectivity of biocatalytic methods make them highly attractive for green chemistry applications. doabooks.orgnih.gov
Stereoselective C-H Fluorination: A long-term goal in the field is the direct, enantioselective fluorination of an ethylbenzene (B125841) derivative at the benzylic position. While challenging, recent advances in photoredox and transition-metal catalysis are beginning to provide pathways for such selective C-H functionalizations. acs.org
A stereoselective synthesis for a related 4'-α-fluoro-methyl carbocyclic sugar moiety has been developed, highlighting the feasibility of creating specific stereoisomers in complex fluorinated molecules. researchgate.net Such methodologies could potentially be adapted for the synthesis of enantiopure this compound.
Exploration of Unique Reactivity Modes for the 1-Fluoroethyl Group in Chemical Synthesis
The 1-fluoroethyl group is more than just a passive substituent; its unique electronic properties influence the reactivity of the entire molecule and offer distinct opportunities for further chemical transformations. The high electronegativity of the fluorine atom creates a polarized C-F bond and can significantly alter the reactivity of adjacent functional groups. rsc.org
Research is actively exploring several reactivity modes:
Nucleophilic Substitution: The fluorine atom can act as a leaving group in nucleophilic substitution reactions, although it is generally a poor one compared to heavier halogens. Under specific conditions, particularly with the assistance of Lewis acids or by forming a more reactive intermediate, the fluoride (B91410) can be displaced to introduce other functional groups.
Influence on the Carboxylic Acid Group: The electron-withdrawing nature of the 1-fluoroethyl group increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, 4-ethylbenzoic acid. This influences its reactivity in esterification, amidation, and other acid-catalyzed reactions. nih.gov For instance, deoxyfluorination reactions using reagents like pyridinesulfonyl fluoride can activate the carboxylic acid for efficient amide bond formation. rsc.org
Directed Metalation: The fluorine atom can potentially serve as a directing group in ortho-lithiation or other metalation reactions, allowing for further functionalization of the aromatic ring at positions adjacent to the fluoroethyl substituent.
Radical Reactions: The C-F bond can participate in radical chemistry, and the unique stability of α-fluoroalkyl radicals can be exploited in novel carbon-carbon bond-forming reactions.
The study of these reactivity patterns is crucial for expanding the synthetic utility of this compound as a versatile building block for more complex molecules. The unique effects of fluorine substitution can lead to new transformations that are not possible with non-fluorinated counterparts. rsc.org
Integration into Next-Generation Functional Materials and Nanotechnology
The introduction of fluorinated moieties into organic molecules can have a profound impact on their bulk properties, such as thermal stability, lipophilicity, and self-assembly behavior. longdom.org These properties make fluorinated compounds like this compound attractive candidates for the development of advanced functional materials.
Emerging research directions include:
Liquid Crystals: Fluorinated groups are widely used in the design of liquid crystal (LC) materials for display technologies. researchgate.net The polarity and steric profile of the 1-fluoroethyl group can be used to fine-tune the mesomorphic properties (the temperature range and type of LC phases) of new materials. Benzoic acid derivatives are common structural motifs in LCs, and incorporating this compound or its esters could lead to materials with optimized dielectric anisotropy and viscosity. Arene-perfluoroarene interactions have been shown to stabilize liquid crystalline phases. nih.gov
Fluorinated Polymers: As a monomer, this compound can be integrated into polyesters or polyamides. The resulting polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and specific surface properties (e.g., hydrophobicity). Such materials could find applications in high-performance coatings, membranes, and optoelectronics. mdpi.com
Self-Assembled Monolayers (SAMs): Carboxylic acids are known to form well-ordered SAMs on various surfaces. The presence of the fluoroethyl group can modify the intermolecular interactions within the monolayer. Research has shown that fluorination can enhance the ability of carboxylic acids to act as hydrogen bond donors in the formation of bimolecular networks, which is a key principle in crystal engineering and surface science. rsc.org
The table below summarizes potential applications in functional materials.
| Material Class | Potential Application | Key Property Influenced by Fluoroethyl Group |
| Liquid Crystals | Display technologies, sensors | Dielectric anisotropy, mesophase stability, viscosity |
| Polymers | High-performance coatings, membranes | Thermal stability, chemical resistance, surface energy |
| Self-Assembled Monolayers | Surface modification, nanotechnology | Intermolecular interactions, network formation |
Interdisciplinary Applications in Chemical Biology as Mechanistic Probes (excluding in vivo or clinical outcomes)
Fluorinated molecules are valuable tools in chemical biology for probing biological systems at a molecular level. nih.gov The fluorine atom is a bioisostere of a hydrogen atom or a hydroxyl group but has a distinct electronic signature and can be detected by ¹⁹F NMR spectroscopy. This makes this compound and its derivatives useful as mechanistic probes.
Key areas of application include:
Enzyme-Substrate Interactions: By incorporating this compound into a substrate or inhibitor of an enzyme, researchers can use ¹⁹F NMR to study the binding event. Changes in the chemical shift of the fluorine nucleus upon binding can provide information about the local electronic environment within the enzyme's active site, helping to elucidate the mechanism of action. nih.gov
Probing Molecular Recognition: The specific interactions of the fluoroethyl group, such as fluorine-bonding or dipole-dipole interactions, can be studied to understand the forces that govern molecular recognition between a ligand and its protein or nucleic acid target.
PET Imaging Tracer Precursors: While excluding clinical outcomes, the synthesis of radiolabeled versions of this compound is a significant area of chemical research. The development of methods to introduce Fluorine-18 (B77423) ([¹⁸F]), a positron-emitting isotope, into molecules like this compound is crucial for creating potential Positron Emission Tomography (PET) probes. nih.govnih.govrsc.org The chemistry developed for synthesizing these probes, such as the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, is an active field of study. nih.govrsc.org
The table below outlines the use of fluorinated compounds as chemical biology probes.
| Application Area | Technique | Information Gained |
| Enzyme Mechanism Studies | ¹⁹F NMR Spectroscopy | Ligand binding, active site environment, conformational changes |
| Molecular Recognition | Biophysical Assays | Role of fluorine in binding affinity and selectivity |
| Radiotracer Development | Radiosynthesis | Development of synthetic routes to [¹⁸F]-labeled probes |
Sustainable Synthesis Approaches for Fluorinated Carboxylic Acids
The chemical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. chemistryworld.com This has spurred research into new methods for synthesizing fluorinated compounds and carboxylic acids that are more environmentally friendly than traditional approaches. hokudai.ac.jpeuropa.eu
Key sustainable strategies applicable to the synthesis of this compound and related compounds include:
Flow Chemistry: Performing fluorination reactions in continuous flow microreactors offers significant advantages in terms of safety, efficiency, and scalability. nih.govvapourtec.comacs.org The precise control over reaction parameters like temperature and mixing minimizes the formation of byproducts and allows for the safe handling of hazardous fluorinating reagents. nih.govvapourtec.com This technology is particularly well-suited for highly exothermic or rapid fluorination reactions.
Electrochemical Synthesis: Electrochemistry provides a reagent-free method for driving chemical reactions. chemistryworld.comyoutube.com Electrosynthesis can be used for both fluorination steps and for the carboxylation of organometallic intermediates using CO₂, offering a green alternative to many classical transformations. hokudai.ac.jp Researchers have developed electrochemical methods to produce various carboxylic acids in an environmentally friendly manner. idw-online.de
Biocatalysis: As mentioned in section 7.1, enzymes offer a highly selective and sustainable route to chiral fluorinated molecules. rsc.orgdoabooks.orgnih.govnih.gov The use of whole-cell or isolated enzyme systems operates under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. doabooks.orgrsc.org
Late-Stage Functionalization: Developing methods to introduce the fluoroethyl group or the carboxylic acid group at a late stage in a synthetic sequence can significantly shorten reaction pathways and reduce waste. Photocatalytic C-H fluorination is one such emerging strategy that holds promise for improving the sustainability of organofluorine synthesis. acs.org
These modern synthetic approaches are critical for ensuring that valuable building blocks like this compound can be produced in a manner that is both economically viable and environmentally responsible.
Q & A
Q. What synthetic strategies are effective for introducing the 1-fluoroethyl group onto the benzoic acid core?
The 1-fluoroethyl group can be introduced via nucleophilic substitution or radical fluorination. For example, coupling ethyl iodide derivatives with fluorinating agents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions is a common approach. Reaction optimization should focus on solvent polarity (e.g., DMF or THF) and temperature (0–60°C) to balance fluorination efficiency and side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How can the purity and structural integrity of 4-(1-fluoroethyl)benzoic acid be validated experimentally?
Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment and NMR (¹H, ¹³C, ¹⁹F) for structural confirmation. The ¹⁹F NMR signal near -180 ppm (CF₂ group) and splitting patterns in ¹H NMR (e.g., triplet for -CH₂F) are diagnostic. IR spectroscopy can confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and fluorinated moieties (C-F stretch ~1100 cm⁻¹) .
Q. What are the key considerations for designing solubility assays for this compound in aqueous and organic media?
Solubility assays should account for pH-dependent ionization of the carboxylic acid group (pKa ~4.2). Use buffered solutions (e.g., PBS at pH 7.4 and 2.0) and organic solvents (DMSO, ethanol). Quantify solubility via UV-Vis spectroscopy (λmax ~270 nm) or gravimetric analysis after lyophilization. Note that the fluoroethyl group may reduce aqueous solubility due to increased hydrophobicity .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the stereochemistry of this compound?
Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for refinement, focusing on the fluoroethyl group’s torsional angles and displacement parameters. If twinning occurs, employ SHELXD for structure solution and ORTEP-3 for graphical validation of atomic positions. Compare experimental bond lengths (C-F: ~1.39 Å) with DFT-optimized geometries .
Q. What computational methods are suitable for analyzing the electronic effects of the 1-fluoroethyl substituent on benzoic acid’s reactivity?
Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. The electron-withdrawing fluoroethyl group lowers the HOMO energy, reducing electrophilicity at the carboxylic acid. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions between the fluorine and aromatic π-system .
Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural characterization?
Cross-validate data using complementary techniques. For instance, if NMR suggests a planar fluoroethyl group but X-ray shows non-coplanarity, analyze dynamic effects via variable-temperature NMR or molecular dynamics simulations. Refine crystallographic models with SIR97 to account for disorder in the fluoroethyl moiety .
Q. What strategies minimize racemization during the synthesis of enantiopure this compound derivatives?
Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts for fluorination). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism. Low-temperature reactions (-20°C) and non-polar solvents (toluene) suppress racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
